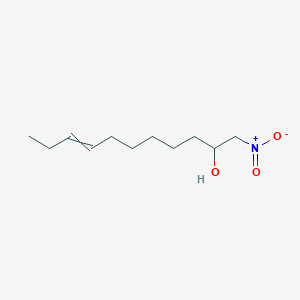
1-Nitroundec-8-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroundec-8-EN-2-OL is an organic compound characterized by the presence of a nitro group and an alcohol group on an undecene backbone
Preparation Methods
The synthesis of 1-Nitroundec-8-EN-2-OL typically involves the nitration of undec-8-en-2-ol. The reaction conditions often require the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the molecule. Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-Nitroundec-8-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Scientific Research Applications
1-Nitroundec-8-EN-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Nitroundec-8-EN-2-OL involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The alcohol group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
1-Nitroundec-8-EN-2-OL can be compared with other nitroalkenes and nitroalcohols. Similar compounds include:
- 2-Nitro-1-decanol
- 3-Nitro-2-decanol
- 1-Nitro-2-decanol These compounds share similar structural features but differ in the position of the nitro and alcohol groups, which can influence their reactivity and applications. This compound is unique due to its specific positioning of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
830318-60-0 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-nitroundec-8-en-2-ol |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h3-4,11,13H,2,5-10H2,1H3 |
InChI Key |
GYXOQBHDMIYPPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCC(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















